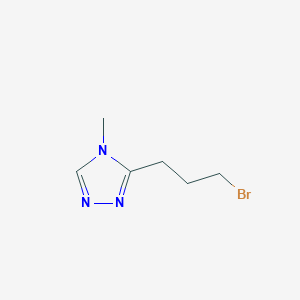

3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

3-(3-bromopropyl)-4-methyl-1,2,4-triazole |

InChI |

InChI=1S/C6H10BrN3/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4H2,1H3 |

InChI Key |

KZMQQTXUPOKLIF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the bromopropyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include alcohols and ketones.

Reduction: Products include reduced triazole derivatives.

Scientific Research Applications

3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 3-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide (CID 154291314)

- Structure : Lacks the methyl group at the 4-position but retains the 3-bromopropyl chain.

- This compound is more reactive in nucleophilic substitution reactions due to the unhindered triazole nitrogen .

- Synthesis : Prepared via direct bromopropylation of 1H-1,2,4-triazole, contrasting with the methylated analog, which requires protective strategies to preserve the 4-methyl group during synthesis .

b. 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide (CAS 1417566-92-7)

- Structure : Features a shorter bromomethyl chain (vs. bromopropyl) and retains the 4-methyl group.

- Key Differences : The bromomethyl group enables rapid alkylation but offers less flexibility in constructing longer carbon chains. Its higher electrophilicity may lead to unintended side reactions compared to the bromopropyl derivative .

- Applications : Used in small-molecule drug discovery for introducing methylthioether linkages, whereas the bromopropyl analog is preferred for extended alkylation .

c. 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

- Structure : Replaces the bromopropyl chain with a sulfanyl-adamantyl group.

- Key Differences : The sulfanyl-adamantyl group enhances lipophilicity, improving blood-brain barrier penetration. However, the bromopropyl analog is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C-Br bond .

a. Analgesic and Antipyretic Triazole Derivatives

- Compounds like 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives (e.g., 3b-3d) exhibit analgesic activity comparable to Analgin.

b. Antimicrobial Activity

- Triazoles with sulfur-containing substituents (e.g., 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole) show potent antifungal and antibacterial activity.

- Quantitative structure-activity relationship (QSAR) studies indicate that electron-withdrawing groups (e.g., Br) at the 3-position enhance antimicrobial efficacy by increasing electrophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | logP* | Key Features |

|---|---|---|---|---|

| 3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole | C₆H₁₀BrN₃ | 204.07 | 2.8 | Bromopropyl chain, metabolic stability |

| 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole | C₄H₇BrN₃ | 177.02 | 1.5 | Shorter chain, higher reactivity |

| 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole | C₁₀H₉Cl₂N₃S | 274.16 | 3.2 | Lipophilic, antimicrobial activity |

*Calculated using ChemAxon software.

Biological Activity

3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the bromination of propyl derivatives followed by triazole formation. The presence of the bromopropyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents (such as bromine) has been linked to enhanced antibacterial effects due to increased lipophilicity and better penetration into bacterial membranes .

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 16 | Moderate |

| S. aureus | 8 | High | |

| P. aeruginosa | 32 | Low |

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds with the triazole nucleus are commonly used in clinical settings for treating fungal infections. The structure-activity relationship suggests that modifications at the C-4 position can significantly influence antifungal efficacy .

Case Study: Antifungal Efficacy

A recent study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that derivatives with longer alkyl chains exhibited superior antifungal activity compared to shorter chains or unsubstituted triazoles .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed using peripheral blood mononuclear cells (PBMCs). The compound showed moderate cytotoxic effects at higher concentrations but retained a favorable safety profile at therapeutic doses. This balance is crucial for its potential therapeutic applications .

The mechanism by which triazoles exert their antimicrobial effects often involves inhibition of fungal ergosterol biosynthesis or bacterial DNA synthesis. Studies have demonstrated that certain triazoles inhibit specific enzymes like DNA gyrase and phospholipid-dependent kinases, leading to bacterial cell death .

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 160–170°C | Maximizes cyclization |

| Microwave Power | ~540 W | Accelerates kinetics |

| Reaction Time | 30–45 minutes | Balances conversion vs. side reactions |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for triazole derivatives during structural elucidation?

Methodological Answer:

Discrepancies in spectral data often arise from tautomerism or impurities. For NMR:

- Use 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations, resolving tautomeric ambiguities .

- For mass spectrometry, employ high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) from adducts .

Crystallographic validation via SHELX refinement (e.g., ORTEP-3) provides definitive structural confirmation by resolving bond lengths and angles, reducing reliance on spectral inference .

Basic: What characterization techniques are essential for confirming the purity and identity of this compound?

Methodological Answer:

- Elemental Analysis (CHNS): Validates stoichiometric ratios of C, H, N, and S (deviation <0.4% acceptable) .

- Chromatographic Purity: HPLC with UV detection (λ = 254 nm) identifies impurities; ≥97% purity is standard for pharmacological studies .

- Thermal Analysis (DSC/TGA): Determines melting points and decomposition profiles, critical for stability assessments .

Advanced: How can researchers optimize the substitution reactivity of the bromopropyl group for targeted derivatization?

Methodological Answer:

The bromine atom’s electrophilicity enables nucleophilic substitution (SN2). Key strategies:

- Solvent Polarity: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and enhance reaction rates .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Steric Effects: Steric hindrance from the methyl group at position 4 necessitates longer reaction times for bulky nucleophiles .

Q. Table 2: Substitution Reaction Optimization

| Nucleophile | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Amines | DMSO | None | 65–75 |

| Thiols | Isopropanol | TBAB | 80–85 |

Advanced: What experimental approaches address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictory bioactivity data often stem from assay conditions or impurity profiles. Solutions include:

- Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (pH, temperature) .

- Metabolic Stability Assays: Use liver microsomes to assess compound degradation, which may explain variability in in vivo studies .

- Molecular Docking: In silico models (e.g., AutoDock Vina) predict binding affinities to targets like fungal CYP51 or bacterial enzymes, guiding mechanistic studies .

Basic: What are the best practices for crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent Evaporation: Use slow evaporation from ethanol/water (1:1) to grow single crystals .

- Cryoprotection: Flash-cool crystals in liquid N2 with 20–25% glycerol to prevent ice formation during data collection .

- Refinement: Apply SHELXL for anisotropic displacement parameters and disorder modeling, ensuring R-factor <0.05 .

Advanced: How can researchers mechanistically study the compound’s interaction with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

- Fluorescence Quenching: Monitors conformational changes in proteins (e.g., BSA) upon triazole binding .

- Covalent Binding Assays: LC-MS/MS identifies adducts formed via bromopropyl-mediated alkylation of nucleophilic residues (e.g., cysteine thiols) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal: Neutralize brominated byproducts with sodium bicarbonate before aqueous disposal .

- Storage: Store in amber vials at 2–8°C under inert gas (N2/Ar) to prevent bromine loss or hydrolysis .

Advanced: How can computational methods complement experimental data in triazole research?

Methodological Answer:

- DFT Calculations: Predict reaction pathways (e.g., activation energy for bromine substitution) using Gaussian09 at B3LYP/6-31G* level .

- MD Simulations: Analyze triazole-protein binding stability over 100-ns trajectories in GROMACS .

- QSAR Models: Corrogate substituent effects (e.g., bromopropyl chain length) with bioactivity using Partial Least Squares regression .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Profiling: Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .

- Photostability: Expose to UV light (320–400 nm) and quantify decomposition products .

- Plasma Stability: Incubate with human plasma (37°C) and measure parent compound loss using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.